Cas no 64328-68-3 (2-Bromo-1-(4-pentylphenyl)ethan-1-one)
2-Bromo-1-(4-pentylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-bromo-1-(4-pentylphenyl)-
- 2-Bromo-1-(4-pentylphenyl)ethan-1-one
- 2-bromo-1-(4-pentylphenyl)ethanone
- 4-PENTYLPHENACYL BROMIDE
- 2-bromo-4'-n-pentylacetophenone
- 4-(Pent-1-yl)phenacyl bromide
- FT-0611348
- DTXSID20379649
- AKOS027379755
- SY354793
- EN300-23978
- PS-9897
- 64328-68-3
- MFCD00218837
- SCHEMBL638654
- 2-Bromo-1-(4-pentylphenyl)ethanone, AldrichCPR
- J-508153
- CS-0205894
-
- MDL: MFCD00218837
- Inchi: 1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3
- InChI Key: AVYNDJWQMUOSJZ-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=CC=1)CCCCC)=O
Computed Properties
- Exact Mass: 268.04600
- Monoisotopic Mass: 268.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Melting Point: <30°C
- PSA: 17.07000
- LogP: 3.99690
2-Bromo-1-(4-pentylphenyl)ethan-1-one Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-Bromo-1-(4-pentylphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-(4-pentylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816358-100mg |
2-Bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816358-500mg |
2-Bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 500mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B816358-1g |
2-Bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 1g |
$ 185.00 | 2022-06-06 | ||
| Apollo Scientific | OR22471-1g |
4-(Pent-1-yl)phenacyl bromide |
64328-68-3 | 95% | 1g |
£30.00 | 2024-05-25 | |
| Apollo Scientific | OR22471-10g |
4-(Pent-1-yl)phenacyl bromide |
64328-68-3 | 95% | 10g |
£86.00 | 2024-05-25 | |
| Enamine | EN300-23978-0.1g |
2-bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 0.1g |
$30.0 | 2023-09-15 | ||
| Enamine | EN300-23978-0.25g |
2-bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 0.25g |
$36.0 | 2023-09-15 | ||
| Enamine | EN300-23978-0.5g |
2-bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 0.5g |
$53.0 | 2023-09-15 | ||
| Enamine | EN300-23978-1.0g |
2-bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 1.0g |
$70.0 | 2023-02-14 | ||
| Enamine | EN300-23978-2.5g |
2-bromo-1-(4-pentylphenyl)ethan-1-one |
64328-68-3 | 2.5g |
$142.0 | 2023-09-15 |
2-Bromo-1-(4-pentylphenyl)ethan-1-one Suppliers
2-Bromo-1-(4-pentylphenyl)ethan-1-one Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Bromo-1-(4-pentylphenyl)ethan-1-one
Comprehensive Overview of 2-Bromo-1-(4-pentylphenyl)ethan-1-one (CAS No. 64328-68-3)
2-Bromo-1-(4-pentylphenyl)ethan-1-one, with the CAS number 64328-68-3, is a specialized organic compound widely utilized in pharmaceutical and chemical research. This compound belongs to the class of bromo-substituted ketones, which are known for their versatility in synthetic applications. Its molecular structure features a pentylphenyl group and a bromoacetyl moiety, making it a valuable intermediate in the synthesis of more complex molecules. Researchers and industries often seek this compound for its role in developing novel materials and bioactive molecules.
The growing interest in 2-Bromo-1-(4-pentylphenyl)ethan-1-one is driven by its potential applications in drug discovery and material science. With the rise of green chemistry and sustainable practices, scientists are exploring eco-friendly synthesis routes for such compounds. Searches for "sustainable synthesis of bromo ketones" or "applications of 64328-68-3 in pharmaceuticals" have surged, reflecting the demand for innovative and environmentally conscious solutions. This compound’s unique properties also make it a subject of interest in catalysis studies and organic electronics.
One of the key advantages of 2-Bromo-1-(4-pentylphenyl)ethan-1-one is its reactivity, which allows for selective modifications. The bromo group serves as a reactive site for nucleophilic substitutions, enabling the creation of diverse derivatives. This feature is particularly valuable in medicinal chemistry, where researchers aim to optimize drug candidates. Recent trends show increased searches for "bromo ketone derivatives in drug design" and "CAS 64328-68-3 solubility and stability," highlighting its relevance in modern research.
In addition to its pharmaceutical applications, 2-Bromo-1-(4-pentylphenyl)ethan-1-one is explored in advanced material development. Its aromatic and aliphatic components contribute to its compatibility with polymers and other synthetic matrices. Queries like "64328-68-3 in polymer chemistry" or "pentylphenyl ketone uses" indicate a broadening scope of interest. The compound’s thermal stability and electronic properties are also under investigation for potential use in optoelectronic devices and coatings.
Safety and handling of 2-Bromo-1-(4-pentylphenyl)ethan-1-one are critical considerations in laboratory settings. While not classified as hazardous under standard regulations, proper storage and handling protocols are essential to maintain its integrity. Researchers often search for "safe handling of bromo ketones" and "64328-68-3 storage conditions," emphasizing the need for clear guidelines. The compound’s stability under various conditions is a frequent topic in chemical forums and research publications.
The future of 2-Bromo-1-(4-pentylphenyl)ethan-1-one lies in its adaptability to emerging technologies. With advancements in AI-driven drug discovery and automated synthesis, the demand for high-purity intermediates like this compound is expected to grow. Searches for "AI in organic synthesis optimization" and "high-yield routes for 64328-68-3" reflect this trend. As industries prioritize efficiency and sustainability, this compound’s role in innovative chemical processes will likely expand.
In summary, 2-Bromo-1-(4-pentylphenyl)ethan-1-one (CAS No. 64328-68-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry. As research continues to uncover new applications, this compound will remain a focal point for scientists and industries alike.
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